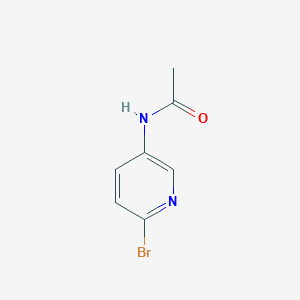
tert-BUTYLISOCYANID
Übersicht
Beschreibung
Tert-Butyl Isocyanide (TBI) is a chemical compound with the molecular formula C4H9N. It is a colorless liquid with a pungent odor and is used in a variety of industrial processes as a reagent and catalyst. TBI has also been studied for its potential use in the synthesis of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Organische Chemie
tert-Butylisocyanid zeigt eine ungewöhnliche Reaktivität in der organischen Chemie aufgrund seiner Dichotomie zwischen Carbenoid- und Dreifachbindungscharakter, mit einem nukleophilen und elektrophilen terminalen Kohlenstoff . Es ist die Grundlage für viele Heterocyclensynthesen und verschiedene Mehrkomponentenreaktionen .
Metallorganische Chemie
Isocyanide sind isolobal zu Kohlenmonoxid und daher gibt es eine reiche metallorganische Chemie . This compound bildet Komplexe mit Metallen und insertiert in Metall-Kohlenstoff-Bindungen, um Iminoacyls zu bilden .
Bildung von Kohlenstoff-Dativbindungen
This compound wurde nachweislich auf der Germanium(100)-Oberfläche Kohlenstoff-Dativbindungen eingegangen .
Synthese von Cumarinen und 4H-Chromenen
This compound wurde bei der Synthese von Cumarinen und 4H-Chromenen eingesetzt .
Synthese von Isoxazolinen
This compound wurde auch bei der Synthese von Isoxazolinen verwendet .
Abfangen von 2-Cyclopropyliden-1,3-dionen
This compound wurde verwendet, um 2-Cyclopropyliden-1,3-dione abzufangen .
Polymerwissenschaften
Im Bereich der Polymerwissenschaften wurde this compound verwendet, um mit l-Glutaminsäuremethylester und N α-Boc-l-Ornithin zu reagieren, um Poly(γ-Peptoide) und Poly(δ-Peptoide) zu ergeben .
Einführung von funktionellen Gruppen in Poly-Peptoide
Diese Strategie bot die Möglichkeit, funktionelle Gruppen in Poly-Peptoide einzuführen, wie z. B. Alkene oder fluoreszierende Einheiten, durch Variation des Isocyanids
Wirkmechanismus
Target of Action
tert-Butyl isocyanide is an organic compound that primarily targets transition metals . It forms stable complexes with these metals and can insert into metal-carbon bonds . The compound’s interaction with these metals is a key aspect of its mode of action.
Mode of Action
tert-Butyl isocyanide interacts with its targets by forming stable complexes with transition metals . This interaction is facilitated by the lone electron pair on carbon, which allows isocyanides to serve as ligands in coordination chemistry . This compound has been shown to stabilize metals in unusual oxidation states, such as Pd(I) .
Biochemical Pathways
The biochemical pathways affected by tert-Butyl isocyanide are primarily related to its interaction with transition metals . The compound’s ability to form stable complexes with these metals and insert into metal-carbon bonds can influence various biochemical processes . .
Pharmacokinetics
Given its reactivity and its ability to form complexes with metals, it is likely that these properties would be influenced by these characteristics .
Result of Action
The molecular and cellular effects of tert-Butyl isocyanide’s action are largely dependent on its interaction with transition metals . By forming stable complexes with these metals, the compound can influence various cellular processes . .
Action Environment
The action, efficacy, and stability of tert-Butyl isocyanide can be influenced by various environmental factors. For instance, the presence of transition metals in the environment can impact the compound’s mode of action . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Safety and Hazards
tert-Butyl isocyanide is toxic. Its behavior is similar to that of its close electronic relative carbon monoxide . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Zukünftige Richtungen
tert-Butyl isocyanide has been used in the synthesis of coumarines, 4H-chromenes, and isoxazolines . It has also been used in a nickel-catalyzed allylic carbonylative coupling with alkyl zinc reagent, allowing for the practical and straightforward preparation of synthetically important β,γ-unsaturated ketones in a linear-selective fashion with excellent trans-selectivity under mild conditions . This nickel-based method features excellent functional group tolerance, even including the active aryl iodide functionality to allow the orthogonal derivatization of β,γ-unsaturated ketones .
Biochemische Analyse
Biochemical Properties
tert-Butyl isocyanide, like most alkyl isocyanides, forms stable complexes with transition metals and can insert into metal-carbon bonds This suggests that it may interact with metal-containing enzymes and proteins in biochemical reactions
Molecular Mechanism
tert-Butyl isocyanide can form hepta-coordinate homoleptic complexes, despite having a large t-Bu group . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Eigenschaften
IUPAC Name |
2-isocyano-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2,3)6-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLEPBREOXSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222145 | |
| Record name | tert-Butyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7188-38-7 | |
| Record name | tert-Butyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7188-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007188387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-BUTYL ISOCYANIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl isocyanide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22S4Z857K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-butyl isocyanide?
A1: The molecular formula of tert-butyl isocyanide is C5H9N, and its molecular weight is 83.13 g/mol. []
Q2: What spectroscopic data is available for characterizing tert-butyl isocyanide?
A2: Infrared (IR) spectroscopy is commonly used to characterize tert-butyl isocyanide, particularly focusing on the characteristic N≡C stretching frequency. This frequency experiences a blue shift upon dative bond formation with surfaces like Ge(100)-2 × 1. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, is valuable for studying reactions and interactions of tert-butyl isocyanide with various compounds. [, ]
Q3: How does tert-butyl isocyanide typically react in organic synthesis?
A3: tert-Butyl isocyanide is a versatile reagent in organic synthesis due to the reactivity of its isocyanide functional group. It commonly participates in insertion reactions with various substrates, often catalyzed by transition metals like palladium. [, , , , , , , ]
Q4: Can you give examples of palladium-catalyzed reactions using tert-butyl isocyanide?
A4: tert-Butyl isocyanide plays a crucial role in various palladium-catalyzed reactions, including:
- Amidine Synthesis: Reacting with para-substituted iodobenzenes and piperidine, it enables the synthesis of amidines and ketimine-amidines. []
- Isocoumarin and Phthalide Synthesis: It acts as a key component in the synthesis of isocoumarins and phthalides, valuable lactone structures. []
- Biaryl Ketone Synthesis: Its insertion facilitates carbonylative Suzuki coupling, providing a novel route for diaryl ketone synthesis. []
- Indane-1,3-dione Derivative Synthesis: Its incorporation allows the efficient synthesis of indane-1,3-dione derivatives. []
- Cyanothiolation of Alkynes: It enables the cyanothiolation of internal alkynes with diaryl disulfides, producing β-thiolated alkenyl cyanides. []
Q5: Are there other notable reactions of tert-butyl isocyanide?
A5: Yes, beyond palladium-catalyzed reactions, tert-butyl isocyanide exhibits diverse reactivity:
- Azetidine Synthesis: Under Lewis acid catalysis, it reacts with imines to form bis(imino)azetidines. []
- Reactions with Alkynyl Carboxylic Acids: In the presence of cerium(III) triflate, it undergoes cascade reactions with alkynyl carboxylic acids, yielding 2-alkynyl oxazoles and triazole-oxazole derivatives. [, ]
- Germa-ketenimine Formation: On the Ge(100)-2 × 1 surface, tert-butyl isocyanide forms a germa-ketenimine-like structure, indicating its interaction with semiconductor surfaces. []
Q6: How does tert-butyl isocyanide interact with metal complexes?
A6: tert-Butyl isocyanide acts as a ligand in various metal complexes, coordinating to metal centers:
- Iron(II) Porphyrin Complexes: It forms six-coordinate complexes with iron(II) porphyrins, influencing their electronic structure and spectroscopic properties. [, ]
- Ruthenium Cluster Complexes: It coordinates to trinuclear ruthenium clusters, leading to multiple redox states and affecting their IR spectra. []
- Nickel Complexes: It forms both cationic and neutral complexes with nickel(II), showcasing its versatility in coordination chemistry. []
Q7: What computational studies have been conducted on tert-butyl isocyanide?
A7: Computational chemistry tools are valuable for understanding the properties and reactivity of tert-butyl isocyanide.
- Molecular Mechanics Calculations: Molecular mechanics calculations have been employed to study the conformation and energetics of tert-butyl isocyanide oligomers. []
- Density Functional Theory (DFT) Calculations: DFT calculations have been used to investigate various aspects, including:
Q8: What is known about the structure-activity relationship (SAR) of tert-butyl isocyanide?
A8: While specific SAR studies on tert-butyl isocyanide might be limited, its reactivity is highly dependent on the steric and electronic properties of its tert-butyl group. For instance, the bulky tert-butyl group can hinder certain reactions or influence the stability of metal complexes. [, , ]
Q9: What is known about the stability and formulation of tert-butyl isocyanide?
A9: tert-Butyl isocyanide is flammable and highly toxic. [] Proper handling and storage are essential. Specific formulation strategies for this compound might be limited due to its typical use as a reagent rather than a drug candidate.
Q10: Are there safety regulations regarding tert-butyl isocyanide?
A10: As a reactive chemical, tert-butyl isocyanide requires careful handling following appropriate safety regulations and guidelines for hazardous materials.
Q11: What are some alternatives or substitutes for tert-butyl isocyanide?
A11: The choice of alternatives depends on the specific reaction. Other isocyanides like cyclohexyl isocyanide or benzyl isocyanide might be suitable in some cases, but reactivity and selectivity can differ. []
Q12: Are there historical milestones in the use of tert-butyl isocyanide?
A12: The use of tert-butyl isocyanide in organic synthesis has steadily grown since its early applications. Its involvement in multicomponent reactions, especially those catalyzed by transition metals, marks significant milestones in its history. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



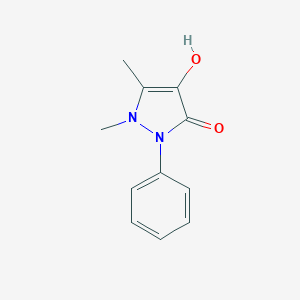
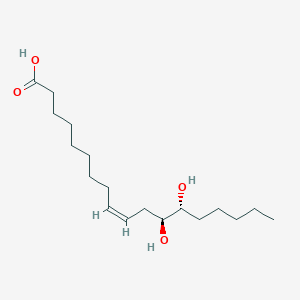
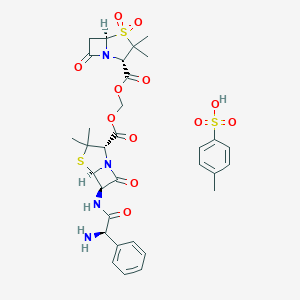

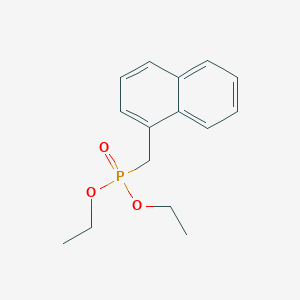
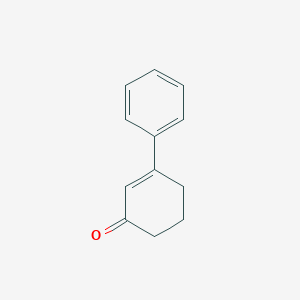
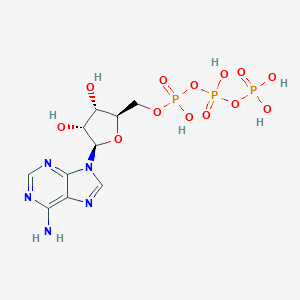

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

